N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide
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Overview
Description
N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, along with two bromine atoms and a phenylpropanamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of 3-acetylphenylamine with 2,3-dibromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-acetylbenzoic acid.
Reduction: N-(3-acetylphenyl)-3-phenylpropanamide.
Substitution: N-(3-acetylphenyl)-2,3-diamino-3-phenylpropanamide (with amines) or N-(3-acetylphenyl)-2,3-dithio-3-phenylpropanamide (with thiols).
Scientific Research Applications
N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or ion channels, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-chloroacetamide
- N-(4-acetylphenyl)-2-chloroacetamide
Uniqueness
N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. This distinguishes it from similar compounds that may lack these bromine atoms or have different substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C17H15Br2NO2 |
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Molecular Weight |
425.1 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2,3-dibromo-3-phenylpropanamide |
InChI |
InChI=1S/C17H15Br2NO2/c1-11(21)13-8-5-9-14(10-13)20-17(22)16(19)15(18)12-6-3-2-4-7-12/h2-10,15-16H,1H3,(H,20,22) |
InChI Key |
SMUSVJZGKZOZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
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